4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the reaction of 4-(Piperidin-1-ylsulfonyl)phenylboronic acid with benzoic acid derivatives. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and proteins, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid can be compared with other sulfonamide derivatives, such as:
4-(Piperidin-1-ylsulfonyl)phenylboronic acid: Similar in structure but with a boronic acid group instead of a benzoic acid group.
N4-substituted sulfonamides: These compounds have different substituents on the nitrogen atom of the sulfonamide group and exhibit varying biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(21)16-6-4-14(5-7-16)15-8-10-17(11-9-15)24(22,23)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQVMPBUDGONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683428 |
Source
|
Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-17-9 |
Source
|
Record name | 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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